molecular formula C28H33BrN2O B14920417 N-benzyl-1-(5-bromo-2-methoxybenzyl)-N-(2-phenylethyl)piperidin-4-amine

N-benzyl-1-(5-bromo-2-methoxybenzyl)-N-(2-phenylethyl)piperidin-4-amine

Cat. No.: B14920417
M. Wt: 493.5 g/mol
InChI Key: JTZSNASGUMSEQD-UHFFFAOYSA-N
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Description

N-BENZYL-N-[1-(5-BROMO-2-METHOXYBENZYL)-4-PIPERIDYL]-N-PHENETHYLAMINE is a complex organic compound with a unique structure that includes benzyl, bromomethoxybenzyl, piperidyl, and phenethylamine groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-BENZYL-N-[1-(5-BROMO-2-METHOXYBENZYL)-4-PIPERIDYL]-N-PHENETHYLAMINE typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 5-bromo-2-methoxybenzyl chloride with piperidine to form an intermediate, which is then reacted with benzylamine and phenethylamine under specific conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-BENZYL-N-[1-(5-BROMO-2-METHOXYBENZYL)-4-PIPERIDYL]-N-PHENETHYLAMINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Nucleophiles such as sodium azide or sodium methoxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

N-BENZYL-N-[1-(5-BROMO-2-METHOXYBENZYL)-4-PIPERIDYL]-N-PHENETHYLAMINE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological targets, such as receptors or enzymes.

    Medicine: Explored for its potential therapeutic effects, including its role as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-BENZYL-N-[1-(5-BROMO-2-METHOXYBENZYL)-4-PIPERIDYL]-N-PHENETHYLAMINE involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-BENZYL-N-[1-(5-BROMO-2-METHOXYBENZYL)-4-PIPERIDYL]-N-PHENETHYLAMINE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications.

Properties

Molecular Formula

C28H33BrN2O

Molecular Weight

493.5 g/mol

IUPAC Name

N-benzyl-1-[(5-bromo-2-methoxyphenyl)methyl]-N-(2-phenylethyl)piperidin-4-amine

InChI

InChI=1S/C28H33BrN2O/c1-32-28-13-12-26(29)20-25(28)22-30-17-15-27(16-18-30)31(21-24-10-6-3-7-11-24)19-14-23-8-4-2-5-9-23/h2-13,20,27H,14-19,21-22H2,1H3

InChI Key

JTZSNASGUMSEQD-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)Br)CN2CCC(CC2)N(CCC3=CC=CC=C3)CC4=CC=CC=C4

Origin of Product

United States

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